molecular formula C10H15N5 B11729018 N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine CAS No. 1006440-09-0

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11729018
CAS No.: 1006440-09-0
M. Wt: 205.26 g/mol
InChI Key: FYCKBZFKAXGVRL-UHFFFAOYSA-N
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Description

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound, in particular, features two pyrazole rings connected via a methylene bridge, making it a valuable scaffold for various chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

1006440-09-0

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-8-9(7-12-15(8)3)6-11-10-4-5-14(2)13-10/h4-5,7H,6H2,1-3H3,(H,11,13)

InChI Key

FYCKBZFKAXGVRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=NN(C=C2)C

Origin of Product

United States

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